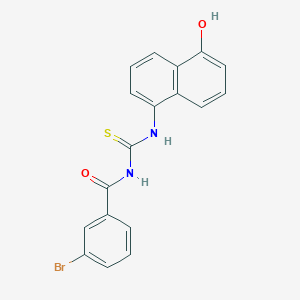

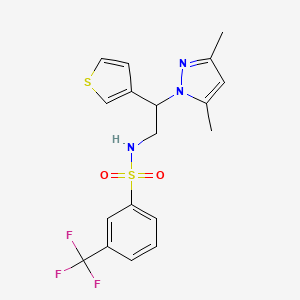

1-(3-Bromobenzoyl)-3-(5-hydroxynaphthalen-1-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NSC215718は、バーチャルスクリーニングとインビトロ酵素アッセイを通じて同定された低分子阻害剤です。これは、解糖系に関与する酵素である乳酸脱水素酵素C4(LDH-C4)の阻害剤として潜在的な可能性を示しています。

化学反応の分析

NSC215718は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、化合物の電子を失うことを伴い、通常は酸化剤によって促進されます。

還元: この反応は、通常、還元剤を使用して電子を獲得することを伴います。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

NSC215718は、次のようないくつかの科学研究への応用があります。

化学: 酵素阻害と分子ドッキング技術を研究するためのモデル化合物として使用されます。

生物学: 解糖系に関与する乳酸脱水素酵素C4の阻害剤として役立ちます。

科学的研究の応用

NSC215718 has several scientific research applications, including:

Chemistry: It is used as a model compound for studying enzyme inhibition and molecular docking techniques.

Biology: It serves as an inhibitor of lactate dehydrogenase C4, which is involved in the glycolysis pathway.

作用機序

NSC215718は、ピルビン酸と乳酸の間の酸化還元反応を触媒する酵素である乳酸脱水素酵素C4を阻害することにより、その効果を発揮します。LDH-C4の阻害は、解糖系を阻害し、細胞におけるエネルギー産生の減少につながります。 この機序は、げっ歯類の生殖能力を標的にすることに特に効果的であり、避妊薬開発の潜在的な候補となります .

類似化合物との比較

NSC215718は、NSC61610やNSC345647など、乳酸脱水素酵素C4も阻害する他の類似化合物と比較することができます。 これらの化合物は、阻害定数(Ki)と結合親和性が異なり、NSC61610はKiが7.8μM、NSC215718はKiが27μM、NSC345647はKiが41μMを示しています

準備方法

NSC215718の調製には、通常、ホモロジーモデリングと分子ドッキング技術を含む合成経路が関与します。標的酵素LDH-C4の3D構造は、Swiss-PdbViewerなどのソフトウェアを使用して、ヒトLDHをテンプレートとして構築されます。 国立癌研究所の多様性セットIIからの低分子は、スクリーニングに使用されます 。 NSC215718の工業生産方法に関する具体的な詳細は、文献では容易に入手できません。

特性

IUPAC Name |

3-bromo-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c19-12-5-1-4-11(10-12)17(23)21-18(24)20-15-8-2-7-14-13(15)6-3-9-16(14)22/h1-10,22H,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYROQEYYQWKRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)

![2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2871493.png)

![4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2871494.png)

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2871495.png)

![ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2871499.png)

![6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2871500.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2871501.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2871506.png)

![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)